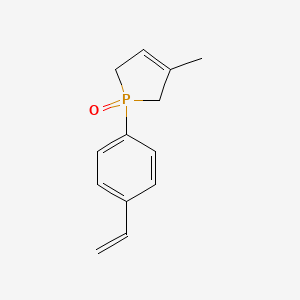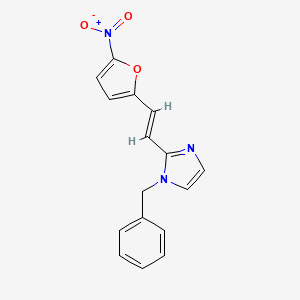![molecular formula C24H14N2 B14470379 5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine CAS No. 71483-76-6](/img/structure/B14470379.png)
5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine is a complex organic compound that belongs to the class of indenopyridine derivatives.
Méthodes De Préparation
The synthesis of 5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, enaminone, and malononitrile in a one-pot reaction . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and proteins critical for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine can be compared with other indenopyridine derivatives, such as:
4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide: Known for its anticancer activity.
1H-imidazol[1,2-a]indeno[2,1-e]pyridine-6(5H)-one: Another indenopyridine derivative with potential pharmaceutical applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
71483-76-6 |
|---|---|
Formule moléculaire |
C24H14N2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
5-indeno[1,2-b]pyridin-5-ylideneindeno[1,2-b]pyridine |
InChI |
InChI=1S/C24H14N2/c1-3-9-17-15(7-1)21(19-11-5-13-25-23(17)19)22-16-8-2-4-10-18(16)24-20(22)12-6-14-26-24/h1-14H |
Clé InChI |
LHWAMRVXYMLYMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C6=C2N=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)



![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)

![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)

![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)




